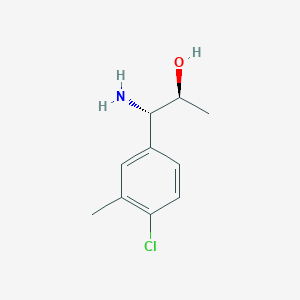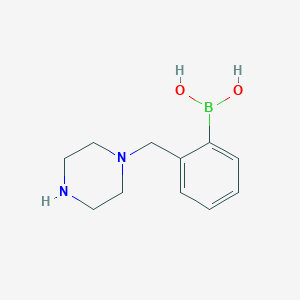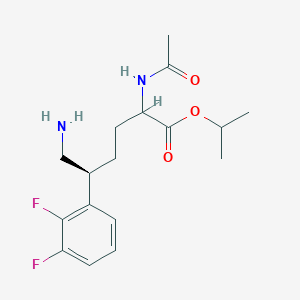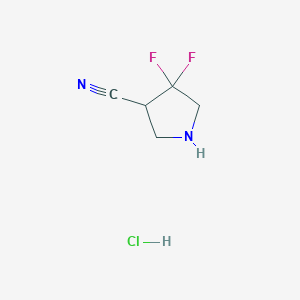
2-Fluoro-6-methoxyisonicotinaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Fluoro-6-methoxyisonicotinaldehyde is an organic compound with the molecular formula C8H6FNO2. It is a derivative of isonicotinaldehyde, featuring a fluorine atom at the 2-position and a methoxy group at the 6-position on the aromatic ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the nucleophilic aromatic substitution (S_NAr) reaction, where a suitable fluorinating agent is used to introduce the fluorine atom, followed by methoxylation .
Industrial Production Methods
Industrial production of 2-Fluoro-6-methoxyisonicotinaldehyde may involve multi-step synthesis starting from commercially available precursors. The process generally includes steps such as halogenation, methoxylation, and formylation under controlled conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
2-Fluoro-6-methoxyisonicotinaldehyde can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Replacement of the fluorine or methoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium methoxide (NaOMe) or other nucleophiles can be employed under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
2-Fluoro-6-methoxyisonicotinaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 2-Fluoro-6-methoxyisonicotinaldehyde involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, while the methoxy group can influence its solubility and metabolic stability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Fluoro-3-methoxyisonicotinaldehyde
- 2-Fluoro-6-methoxyphenol
- 1-Fluoro-2,4,6-trimethylpyridinium tetrafluoroborate .
Uniqueness
2-Fluoro-6-methoxyisonicotinaldehyde is unique due to its specific substitution pattern, which can confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
1227563-69-0 |
|---|---|
Formule moléculaire |
C7H6FNO2 |
Poids moléculaire |
155.13 g/mol |
Nom IUPAC |
2-fluoro-6-methoxypyridine-4-carbaldehyde |
InChI |
InChI=1S/C7H6FNO2/c1-11-7-3-5(4-10)2-6(8)9-7/h2-4H,1H3 |
Clé InChI |
QMUHOBITZXTREX-UHFFFAOYSA-N |
SMILES canonique |
COC1=NC(=CC(=C1)C=O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Racemic-(4aR,8S,8aR)-6-(tert-butoxycarbonyl)octahydro-2H-pyrano[3,2-c]pyridine-8-carboxylic acid](/img/structure/B15233399.png)


![(S)-7,8-Dimethoxy-2,3,5,10,11,11A-hexahydro-1H-benzo[E]pyrrolo[1,2-A][1,4]diazepine](/img/structure/B15233405.png)
![Methyl 7-aminothieno[2,3-c]pyridine-4-carboxylate](/img/structure/B15233406.png)





